molecular formula C13H12BrNO3 B5693322 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide CAS No. 545438-21-9

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide

Cat. No.: B5693322
CAS No.: 545438-21-9
M. Wt: 310.14 g/mol
InChI Key: FFVGCUVFUWKYAQ-UHFFFAOYSA-N
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Description

5-Bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide is a synthetic furan-carboxamide derivative characterized by a bromine substituent at the 5-position of the furan ring and a 4-methoxybenzyl group attached via an amide linkage.

Properties

IUPAC Name

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-17-10-4-2-9(3-5-10)8-15-13(16)11-6-7-12(14)18-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVGCUVFUWKYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357095
Record name KUC100042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545438-21-9
Record name KUC100042
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide typically involves the bromination of a furan derivative followed by the introduction of the carboxamide group. One common method involves the bromination of 2-furancarboxylic acid using bromine in the presence of a suitable catalyst. The resulting 5-bromo-2-furancarboxylic acid is then reacted with 4-methoxybenzylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it suitable for designing molecules with specific biological activities.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers or organic semiconductors.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxyphenylmethyl group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide are compared below with six analogous compounds, highlighting substituent variations, synthetic routes, physicochemical properties, and bioactivity.

Structural Variations and Physicochemical Properties

Compound Name Substituent (R Group) Molecular Formula Molecular Weight XLogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Reference
This compound 4-Methoxybenzyl C₁₃H₁₂BrNO₃ 310.14 2.98 1 / 4
5-Bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 62) 5-Nitrothiazol-2-yl C₈H₄BrN₃O₄S 316.10 2.05 1 / 6
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide 4-Isopropylphenyl C₁₄H₁₄BrNO₂ 324.17 4.12 1 / 3
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₇Br₂NO₂ 344.99 3.75 1 / 3
5-Bromo-N-(3-chloro-4-morpholin-4-ylphenyl)furan-2-carboxamide 3-Chloro-4-morpholinylphenyl C₁₅H₁₄BrClN₂O₃ 398.65 3.10 1 / 5
5-Bromo-N-(4-nitrophenyl)furan-2-carboxamide 4-Nitrophenyl C₁₁H₇BrN₂O₄ 311.09 2.67 1 / 5
5-Bromo-N-(2-methoxyphenylcarbamothioyl)furan-2-carboxamide 2-Methoxyphenylthiourea C₁₃H₁₀BrN₂O₃S 354.20 3.88 2 / 5

<sup>a</sup>XLogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Key Observations:

  • Lipophilicity: The 4-isopropylphenyl derivative (XLogP = 4.12) is the most lipophilic, while the 5-nitrothiazolyl analog (XLogP = 2.05) is least lipophilic due to its polar nitro group .
  • Hydrogen Bonding: The 5-nitrothiazolyl and 4-nitrophenyl derivatives exhibit higher hydrogen bond acceptor counts (6 and 5, respectively), enhancing solubility in polar solvents .

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